

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate*

Cat. No.: B071292

[Get Quote](#)

An In-Depth Technical Guide to **Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate**

Abstract

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known as Methyl 1-Boc-4-piperidineacetate, is a pivotal bifunctional molecule widely employed in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, spectroscopic profile, synthesis, and applications. With a piperidine core protected by a tert-butoxycarbonyl (Boc) group and a methyl ester side chain, this compound serves as a versatile building block for constructing complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutics, including its role as a scaffold and a key component in PROTAC (Proteolysis Targeting Chimera) linkers. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical intermediate.

Introduction and Strategic Importance

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals due to its ability to confer favorable properties such as improved solubility, metabolic stability, and target affinity. **Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate** combines this essential heterocyclic core with two orthogonal functionalities, making it a strategically important intermediate.

- The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides robust protection under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions. This allows for sequential and controlled functionalization of the nitrogen atom.
- The Methyl Ester Side Chain: The 2-methoxy-2-oxoethyl group at the 4-position offers a reactive handle for various chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in coupling reactions, providing a gateway to diverse molecular modifications.

The combination of these features in a single molecule allows for a modular approach to synthesis, enabling the systematic exploration of chemical space in drug development programs.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in a laboratory setting.

- IUPAC Name: **tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate**[\[1\]](#)
- Common Synonyms: Methyl 1-Boc-4-piperidineacetate, N-Boc-piperidin-4-yl-acetic acid methyl ester, 4-Methoxycarbonylmethyl-piperidine-1-carboxylic acid tert-butyl ester[\[1\]](#)
- CAS Number: 175213-46-4[\[1\]](#)

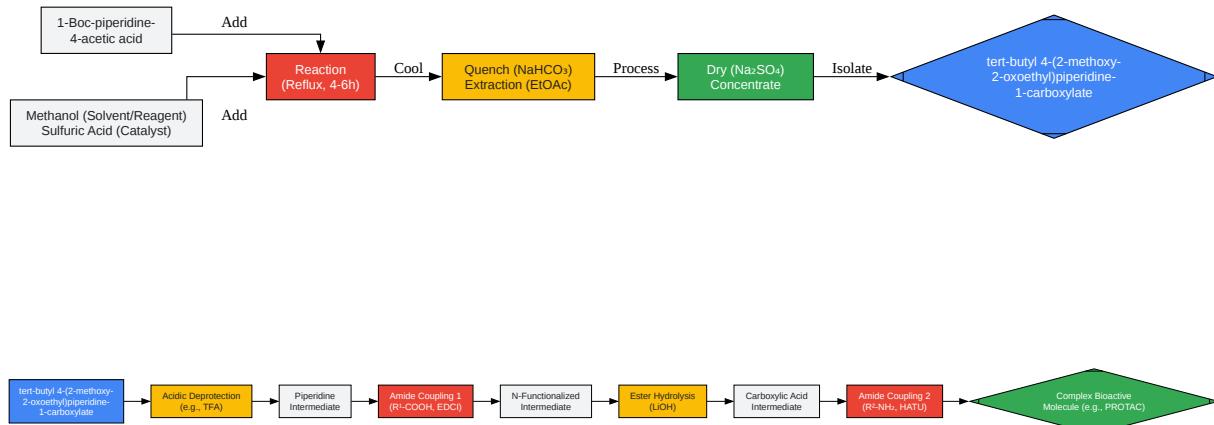
The key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₃ NO ₄	[1] [2]
Molecular Weight	257.33 g/mol	[1] [2]
Appearance	Colorless or light yellow liquid	[3]
Solubility	Soluble in organic solvents (chloroform, DMF, diethyl ether); insoluble in water.	[3]
Canonical SMILES	CC(C) (C)OC(=O)N1CCC(CC1)CC(=O)OC	[1]
InChIKey	ADFSCQGCEAKLOE-UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Rationale

The most direct and common synthesis of **tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate** involves the esterification of its corresponding carboxylic acid precursor, 1-Boc-piperidine-4-acetic acid. This method is reliable and scalable, making it suitable for both academic research and industrial production.

Experimental Protocol: Fischer Esterification


This protocol describes the synthesis via a classic Fischer esterification, chosen for its simplicity and use of inexpensive reagents.

- Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperidine-4-acetic acid (1.0 eq).
- Dissolution: Add anhydrous methanol (MeOH) in sufficient volume to fully dissolve the starting material (approx. 5-10 mL per gram of acid).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1-2 mol%) to the stirring solution. The addition is exothermic and should be done

slowly.

- Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting acid spot.
- Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst and any unreacted starting material.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: The resulting crude oil is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography on silica gel.

Causality Explanation: The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, which acts as both the nucleophile and the medium, pushing the equilibrium towards the product side according to Le Châtelier's principle.

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in multi-step synthesis.

Spectroscopic Analysis

Structural confirmation is typically achieved through a combination of NMR, IR, and mass spectrometry.

- ¹H NMR (CDCl₃, 400 MHz):
 - δ ~4.10 (br s, 2H): Protons on the piperidine ring adjacent to the nitrogen (axial).
 - δ 3.67 (s, 3H): Methyl protons of the ester group.
 - δ ~2.70 (t, 2H): Protons on the piperidine ring adjacent to the nitrogen (equatorial).
 - δ 2.20 (d, 2H): Methylene protons alpha to the ester carbonyl.
 - δ ~1.95 (m, 1H): Methine proton at the 4-position of the piperidine ring.
 - δ ~1.70 (d, 2H): Piperidine ring protons.
 - δ 1.45 (s, 9H): Protons of the tert-butyl group.

- $\delta \sim 1.15$ (m, 2H): Piperidine ring protons.
- ^{13}C NMR (CDCl_3 , 101 MHz):
 - $\delta \sim 173.0$ (C=O, ester).
 - $\delta \sim 154.8$ (C=O, carbamate).
 - $\delta \sim 79.5$ (quaternary carbon of Boc group).
 - $\delta \sim 51.6$ (OCH_3).
 - $\delta \sim 44.0$ (piperidine CH_2 adjacent to N).
 - $\delta \sim 41.0$ (CH_2 alpha to ester).
 - $\delta \sim 35.0$ (piperidine CH at C4).
 - $\delta \sim 32.0$ (piperidine CH_2).
 - $\delta \sim 28.4$ (CH_3 of Boc group).
- Mass Spectrometry (ESI+):
 - m/z 258.1 $[\text{M}+\text{H}]^+$, 280.1 $[\text{M}+\text{Na}]^+$.

Safety and Handling

While not acutely toxic, standard laboratory precautions should be observed when handling this compound.

- Hazard Identification: May cause skin, eye, and respiratory irritation. [4]* Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases. Keep the container tightly sealed.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a cornerstone intermediate for modern synthetic and medicinal chemistry. Its well-defined structure, featuring a protected nitrogen and a modifiable side chain, provides a robust platform for the synthesis of complex molecular targets. From fundamental academic research to the industrial-scale development of next-generation pharmaceuticals like PROTACs, this compound's versatility and strategic value are undisputed. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of drug discovery.

References

- PubChem. tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.
- ChemBK. N-BOC-4-PIPERIDINE ACETIC ACID METHYL ESTER - Introduction. [\[Link\]](#)
- PubChem. **tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate**.
- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [\[Link\]](#)
- Capot Chemical. MSDS of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)
- ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Fchemicals Limited. t-Butyl 4-(2-methoxy-2-oxoethyl)
- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Supporting Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chembk.com [chembk.com]

- 4. Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071292#tert-butyl-4-2-methoxy-2-oxoethyl-piperidine-1-carboxylate-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com